molecular formula C4H9ClFNO B3108109 (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride CAS No. 1638744-31-6

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

Cat. No.: B3108109
CAS No.: 1638744-31-6
M. Wt: 141.57
InChI Key: ZZJHCOUWDLIGPH-RFKZQXLXSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyrrolidines, such as “(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride”, has been reported in the literature . The synthesis involves the use of readily available 4-oxo-L-proline derivatives . The process is highly regio- and stereo-selective .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position . The InChI code for this compound is 1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 155.6 . It is a solid at room temperature . The compound is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis Applications

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride and its derivatives are prominently featured in the field of medicinal chemistry for their utility as synthons in the creation of various pharmaceutical compounds. The compound's versatility is highlighted in the synthesis of dipeptidyl peptidase IV inhibitors, a class of medications used for the treatment of diabetes. It has been noted that 4-fluoropyrrolidine derivatives serve as valuable synthons for this purpose. Specifically, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized via double fluorination, have been transformed into a range of intermediates including 4-fluoropyrrolidine-2-carboxamides, -N-methoxy-N-methylcarboxamide (Weinreb amide), -carboxylate methyl esters, and -carbonitriles, all of which find extensive applications in medicinal chemistry. The methodology involving the synthons prepared by stereospecific double fluorination has significantly streamlined the preparation of these derivatives (Singh & Umemoto, 2011).

Metabolic Activation

The metabolic activation and bioactivation pathways of fluoropyrrolidine derivatives have also been a subject of scientific inquiry. A study explored the bioactivation mechanisms of two dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety. It was discovered that these compounds undergo metabolic activation, leading to the formation of chemically reactive intermediates that can be trapped by nucleophiles such as glutathione (GSH) or N-acetylcysteine (NAC). This bioactivation is primarily catalyzed by liver enzymes, shedding light on the metabolic pathways of these compounds and providing valuable insights into their pharmacokinetics and potential interactions within biological systems (Xu et al., 2004).

Structural and Conformational Studies

Further research has delved into the structural and conformational properties of fluoropyrrolidine derivatives. For instance, the synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones was achieved by 5-exo-trig iodocyclisation from allylic fluorides bearing a pending nitrogen nucleophile. These compounds, with their bench-stable precursor characteristics, were synthesized through electrophilic fluorination, leading to syn-stereocontrolled iodocyclisation, highlighting the stereoelectronic effects and stereocontrol mechanisms in these reactions. This research adds to the understanding of the structural aspects of fluoropyrrolidine derivatives and their implications in medicinal chemistry and drug design (Combettes et al., 2012).

Safety and Hazards

The safety information for “(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride” indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-02-5
Record name rac-(3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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